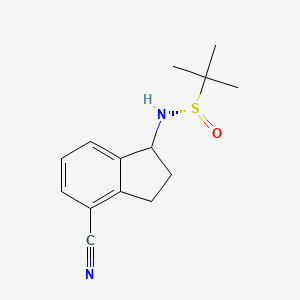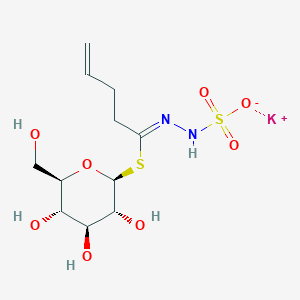
Cyanate de méthylamine
Vue d'ensemble
Description
Methylamine Cyanate is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 74.08 g/mol. The purity is usually 95%.
The exact mass of the compound Methylamine Cyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylamine Cyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylamine Cyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du cyanate de méthylamine
Le this compound est un composé chimique polyvalent qui trouve une variété d'applications dans la recherche scientifique. Voici une analyse approfondie de six applications uniques, chacune détaillée dans sa propre section.
Synthèse des résines cyanate d'ester
Résines cyanate d'ester : sont des polymères thermodurcissables haute performance connus pour leur excellente stabilité thermique, leurs propriétés mécaniques et leurs faibles constantes diélectriques . Le this compound sert de précurseur dans la synthèse de ces résines, qui sont utilisées dans la fabrication de composites pour l'aérospatiale et l'électronique en raison de leur capacité à résister aux températures élevées et à la absorption d'humidité .
Développement d'agents de cyanuration non toxiques
Dans la quête de procédés chimiques plus sûrs, le this compound est exploré comme agent de cyanuration non toxique . Il offre une alternative moins dangereuse aux sources de cyanure traditionnelles dans la synthèse organique, contribuant au développement de composés contenant des nitriles avec un risque réduit pour les chercheurs et l'environnement .
Matériaux haute résistance à la chaleur
Le this compound est utilisé pour créer des matériaux qui présentent une résistance élevée à la chaleur . Ces matériaux sont particulièrement précieux dans les industries où la stabilité thermique est cruciale, comme dans la construction de composants de moteur ou d'équipements utilisés dans des environnements à haute température .
Amélioration de la transmission de la bande radar
Les propriétés diélectriques uniques du composé sont exploitées pour améliorer la transmission de la bande radar dans les matériaux utilisés pour les radomes d'antennes . Cette application est essentielle dans le secteur de la défense, où une transmission de signal fiable et efficace est essentielle .
Mécanisme D'action
Target of action
Similar compounds like cyanates are known to interact with various biological molecules, potentially altering their structure and function .
Mode of action
The exact mode of action of Methylamine Cyanate is not known. Cyanates, in general, are known to cause protein carbamylation, a non-enzymatic post-translational protein modification. Carbamylation reactions on proteins can irreversibly change protein structure and function, resulting in pathologic molecular and cellular responses .
Biochemical pathways
Cyanates are known to be involved in various nitrogen cycling processes, such as nitrification and anaerobic ammonium oxidation .
Pharmacokinetics
It’s known that methylamine cyanate is soluble in water , which could influence its absorption and distribution.
Result of action
Cyanates can cause oxidative stress injury and abnormal lipid metabolism in the liver .
Action environment
Cyanates, in general, are actively cycled in various environments, including soil .
Analyse Biochimique
Biochemical Properties
Methylamine Cyanate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One of the key interactions is with cyanase, an enzyme that catalyzes the conversion of cyanate to carbon dioxide and ammonia . This reaction is crucial for detoxifying cyanate in biological systems. Additionally, Methylamine Cyanate can interact with other biomolecules, such as amino acids and nucleotides, forming stable complexes that are essential for various metabolic processes .
Cellular Effects
Methylamine Cyanate has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cyanase, leading to changes in the levels of carbon dioxide and ammonia within cells . This, in turn, impacts cellular respiration and energy production. Furthermore, Methylamine Cyanate can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of proteins involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of Methylamine Cyanate involves its interaction with various biomolecules at the molecular level. It binds to the active site of cyanase, facilitating the conversion of cyanate to carbon dioxide and ammonia . This binding interaction is essential for the detoxification of cyanate in cells. Additionally, Methylamine Cyanate can inhibit or activate other enzymes, depending on the cellular context. For example, it can inhibit the activity of certain proteases, preventing the degradation of specific proteins and thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamine Cyanate can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments . Over time, the degradation products of Methylamine Cyanate can accumulate, potentially affecting cellular function. Long-term studies have shown that prolonged exposure to Methylamine Cyanate can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of Methylamine Cyanate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance certain metabolic processes . At high doses, Methylamine Cyanate can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of cyanate and its metabolites, which can disrupt normal cellular function. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .
Metabolic Pathways
Methylamine Cyanate is involved in several metabolic pathways. It is primarily metabolized by cyanase, which converts it to carbon dioxide and ammonia . This reaction is part of the broader nitrogen metabolism pathway, which is essential for maintaining nitrogen balance in cells. Additionally, Methylamine Cyanate can participate in the synthesis of urea and other nitrogen-containing compounds, further highlighting its role in nitrogen metabolism .
Transport and Distribution
Within cells and tissues, Methylamine Cyanate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and solubility in water . Additionally, specific transporters and binding proteins may facilitate its movement within cells, ensuring that it reaches its target sites . The distribution of Methylamine Cyanate within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability .
Subcellular Localization
Methylamine Cyanate is localized in specific subcellular compartments, where it exerts its biochemical effects. It is often found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, Methylamine Cyanate can be transported to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of Methylamine Cyanate is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Propriétés
IUPAC Name |
cyanic acid;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOIWYTTJCQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C(#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-91-4 | |
| Record name | Cyanic acid, compd. with methanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63405-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylamine Cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1496974.png)


![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)
![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B1496986.png)

